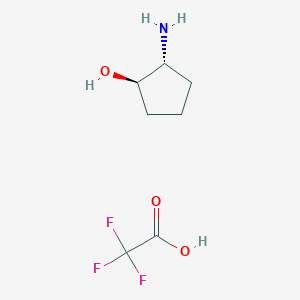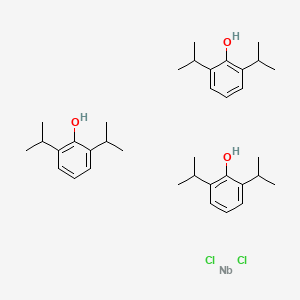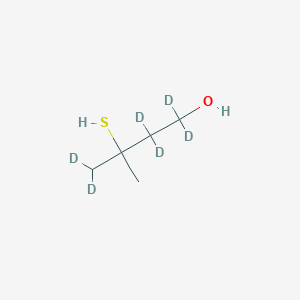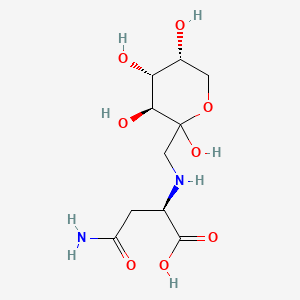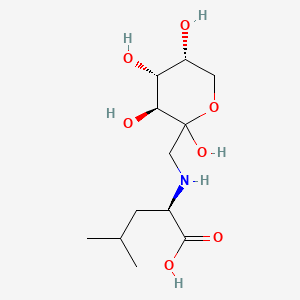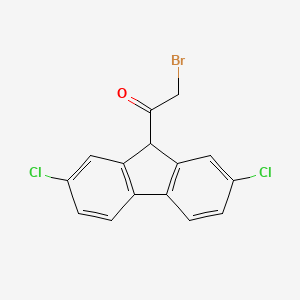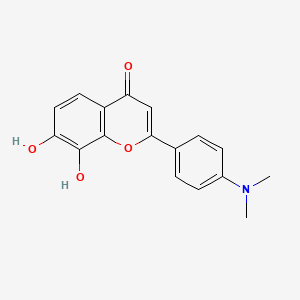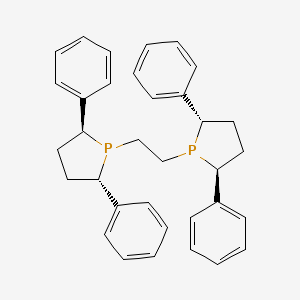
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane” is a complex organic molecule. It is a derivative of phospholane, a five-membered cyclic compound containing one phosphorus atom . The compound has two phenyl groups attached to the phospholane ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the phospholane ring and the attached phenyl groups. The compound likely exhibits chirality, a property of molecules that makes them non-superimposable on their mirror images . This is due to the presence of stereocenters at the carbon atoms attached to the phenyl groups .Wissenschaftliche Forschungsanwendungen
Targeting Trypanothione Metabolism in Trypanosomatids
This compound has been studied for its potential use in the treatment of diseases caused by trypanosomatids, including African trypanosomiasis (sleeping sickness), Chagas disease, and different forms of leishmaniasis . These are Neglected Tropical Diseases affecting millions of people worldwide, mainly in vulnerable territories of tropical and subtropical areas . The key enzymes involved in trypanothione metabolism, trypanothione reductase and trypanothione synthetase, have been studied in detail as druggable targets .
Biosynthesis of (2S,5S)-Hexanediol
The enantiopure (2S,5S)-hexanediol, which serves as a versatile building block for the production of various fine chemicals and pharmaceuticals, is currently obtained through bakers’ yeast-mediated reduction of 2,5-hexanedione . This process, however, suffers from its insufficient space-time yield . The compound (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane could potentially improve this process.
Synthesis of HIV Protease Inhibitors
The compound has been used in the synthesis of a novel and versatile (2S,5S)-2,5-bis-[(1,1’-dimethylethoxy)carbonylamino]-1,6-diphenylhex-3-ene . This compound has been applied in stereoselective preparations of HIV protease inhibitors , which are crucial for the treatment of HIV infection.
Eigenschaften
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHAZLMVLLIMHT-CUPIEXAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](P([C@@H]1C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824395-67-7 |
Source


|
| Record name | (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, often abbreviated as (S,S)-Ph-BPE, contribute to the enantioselectivity observed in asymmetric hydroformylation reactions?
A: (S,S)-Ph-BPE acts as a chiral ligand, binding to the rhodium metal center in the catalyst. [, ] This interaction creates a chiral environment around the metal, which is crucial for enantioselective reactions. When the prochiral substrate, such as a disubstituted alkene [] or allylphthalimide [], coordinates to the Rh-((S,S)-Ph-BPE) complex, it can bind in different orientations. Due to the chirality induced by the (S,S)-Ph-BPE ligand, one orientation becomes energetically favored, leading to the preferential formation of one enantiomer of the product over the other.
Q2: What are the advantages of using paraformaldehyde as a syngas surrogate in asymmetric transfer hydroformylation (ATHF) as highlighted in the research using (S,S)-Ph-BPE? []
A: The study demonstrates that utilizing paraformaldehyde as a syngas surrogate in ATHF, with a catalyst system comprising commercially available [Rh(acac)(CO)2] (acac=acetylacetonate) and (S,S)-Ph-BPE, offers several benefits: []
- Enhanced Enantioselectivity: Remarkably, employing paraformaldehyde in ATHF can lead to higher enantioselectivities compared to conventional AHF using the same catalyst system. The paper reports enantiomeric excesses (ee) up to 96% in some cases. []
- Improved Catalyst Performance: The study indicates that the use of paraformaldehyde can result in increased turnover frequencies (TOFs) compared to traditional AHF conditions, highlighting improved catalyst efficiency. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


